molecular formula C22H12F6O6S2 B136744 (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) CAS No. 128544-05-8

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

Cat. No. B136744
M. Wt: 550.5 g/mol
InChI Key: OYJLCOSEYYZULE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various binaphthyl derivatives, including those with trifluoromethanesulfonate groups, has been explored in the literature. For instance, the synthesis of (R)- and (S)-7,7'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene is described, highlighting the basicity of the phosphorus atoms in these compounds . Another study details the synthesis of (R)-(+)-BINAP, which involves the use of a ditriflate intermediate derived from binaphthol . These syntheses often involve multiple steps, including acylation, replacement reactions, and sulfonation processes.

Molecular Structure Analysis

The molecular structure of (R)-2'-benzyloxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate has been elucidated through crystallography. The two naphthyl ring systems are positioned at a significant angle to each other, and the molecule forms a three-dimensional structure through hydrogen bonding and weak π-π interactions in the crystal lattice . This detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate), related compounds such as (S)-BINAP have been shown to behave similarly in asymmetric Heck reactions . This suggests that the stereochemistry of the binaphthyl core can significantly influence the outcome of catalytic processes, making these compounds valuable in asymmetric synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of binaphthyl derivatives are often characterized by their crystalline structures and the angles between the planes of their ring systems, as seen in the crystal structure of (R)-2'-benzyloxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate . The presence of trifluoromethanesulfonate groups is likely to impart significant reactivity due to their electron-withdrawing nature, which can affect the acidity and basicity of adjacent functional groups. Additionally, the synthesis of related sulfur-nitrogen compounds with trifluoromethylsulfonyl groups has been reported, providing insight into the electron delocalization and bond characteristics of these groups .

Scientific Research Applications

  • Ligand Use in Metal Catalysis :

    • This compound serves as a chiral ligand in late-transition metal catalysis. For example, when combined with rhodium, it exhibits high reactivity and selectivity in asymmetric 1,4-addition reactions involving arylboronic acids and cyclic α,β-unsaturated ketones and esters (Mariz et al., 2008).
  • Asymmetric Synthesis :

    • The compound plays a crucial role in the synthesis of optically active molecules. For instance, it has been used in methods to resolve racemic mixtures of binaphthyl derivatives, leading to high yields of optically pure products (Mazaleyrat & Wakselman, 1996).
  • Chiral Ligand Synthesis and Applications :

    • The binaphthyl backbone of this compound is essential for synthesizing various chiral ligands. These ligands are utilized in asymmetric catalysis, demonstrating effectiveness in reactions like hydroformylation and asymmetric hydrogenation (Herrmann et al., 1995).
  • Catalyst Development :

    • It's instrumental in the development of water-soluble catalysts for olefin hydroformylation, where derivatives of binaphthalene, including this compound, have shown significant improvements in reaction efficiency and selectivity (Wan & Davis, 1993).
  • Structural Studies in Chemistry :

    • Structural analysis of complexes formed with this compound provides insights into the stereochemistry of various organic and inorganic molecules, aiding in the understanding of molecular interactions and reaction mechanisms (Gahan & O'Conner, 1978).
  • Optical Resolution and Enantioselective Synthesis :

    • It is used in the optical resolution of isomers and in the enantioselective synthesis of complex molecules, which is pivotal in the development of pharmaceuticals and fine chemicals (Hu et al., 2012).

Safety And Hazards

“®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate)” is classified as acutely toxic via inhalation, dermal contact, and ingestion . It is corrosive and can cause burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .

Future Directions

“®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate)” is commonly used as a chiral ligand in asymmetric catalysis . It can be used in the hydrogenation, oxidation, carbonylation, and cycloaddition reactions for the synthesis of organic molecules such as drugs, pesticides, and fine chemicals . Its chiral properties make it selective and efficient in asymmetric chemical reactions .

properties

IUPAC Name

[1-[2-(trifluoromethylsulfonyloxy)naphthalen-1-yl]naphthalen-2-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJLCOSEYYZULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155257
Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

CAS RN

128544-05-8, 128575-34-8, 126613-06-7
Record name (S)-BINOL bis(triflate)
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Record name 2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
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Record name (R)-2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Record name Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diyl ester, stereoisomer
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diyl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PCB Page, BR Buckley, MM Farah, AJ Blacker - 2009 - Wiley Online Library
Enantiomerically enriched epoxides are useful intermediates that have found many applications in asymmetric synthesis, and development of efficient catalysts for asymmetric …

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